molecular formula C13H10N4O4 B14352508 Diethyl 2,2,3,3-tetracyanocyclopropane-1,1-dicarboxylate CAS No. 91823-57-3

Diethyl 2,2,3,3-tetracyanocyclopropane-1,1-dicarboxylate

Cat. No.: B14352508
CAS No.: 91823-57-3
M. Wt: 286.24 g/mol
InChI Key: OWTIAOSIPUDBKX-UHFFFAOYSA-N
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Description

Diethyl 2,2,3,3-tetracyanocyclopropane-1,1-dicarboxylate is a unique organic compound characterized by its cyclopropane ring substituted with four cyano groups and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,2,3,3-tetracyanocyclopropane-1,1-dicarboxylate typically involves the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base such as sodium hydroxide. The reaction proceeds through a double alkylation mechanism, forming the cyclopropane ring with the desired substituents . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial in industrial settings to ensure the quality and reproducibility of the product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2,3,3-tetracyanocyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like potassium hydroxide for deprotonation and nucleophiles such as amines or alcohols for substitution reactions. The reactions typically require controlled temperatures and may involve solvents like ethanol or dichloromethane to facilitate the process.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted cyclopropane derivatives, while ring-opening reactions can produce linear or branched compounds with multiple functional groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2,2,3,3-tetracyanocyclopropane-1,1-dicarboxylate is unique due to the combination of cyano and ester groups on the cyclopropane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds .

Properties

CAS No.

91823-57-3

Molecular Formula

C13H10N4O4

Molecular Weight

286.24 g/mol

IUPAC Name

diethyl 2,2,3,3-tetracyanocyclopropane-1,1-dicarboxylate

InChI

InChI=1S/C13H10N4O4/c1-3-20-9(18)13(10(19)21-4-2)11(5-14,6-15)12(13,7-16)8-17/h3-4H2,1-2H3

InChI Key

OWTIAOSIPUDBKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C(C1(C#N)C#N)(C#N)C#N)C(=O)OCC

Origin of Product

United States

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